Cas no 864939-53-7 (4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide)

4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide structure
864939-53-7 structure
商品名:4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
CAS番号:864939-53-7
MF:C24H24N2O5S
メガワット:452.522765159607
CID:6026002
PubChem ID:18558937

4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
    • 4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
    • Benzamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[[ethyl(phenylmethyl)amino]sulfonyl]-
    • 864939-53-7
    • F1302-0487
    • 4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
    • AKOS024605149
    • インチ: 1S/C24H24N2O5S/c1-2-26(17-18-6-4-3-5-7-18)32(28,29)21-11-8-19(9-12-21)24(27)25-20-10-13-22-23(16-20)31-15-14-30-22/h3-13,16H,2,14-15,17H2,1H3,(H,25,27)
    • InChIKey: OYEHGYBSQLLKAN-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C2OCCOC2=C1)(=O)C1=CC=C(S(N(CC)CC2=CC=CC=C2)(=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 452.14059304g/mol
  • どういたいしつりょう: 452.14059304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 710
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1302-0487-30mg
4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
864939-53-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1302-0487-50mg
4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
864939-53-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1302-0487-4mg
4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
864939-53-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1302-0487-5μmol
4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
864939-53-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1302-0487-40mg
4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
864939-53-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1302-0487-10μmol
4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
864939-53-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1302-0487-3mg
4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
864939-53-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1302-0487-15mg
4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
864939-53-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1302-0487-75mg
4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
864939-53-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1302-0487-25mg
4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
864939-53-7 90%+
25mg
$109.0 2023-05-17

4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide 関連文献

4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamideに関する追加情報

Compound CAS No. 864939-53-7: 4-Benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

The compound with CAS No. 864939-53-7, known as 4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a benzamide core substituted with a benzyl(ethyl)sulfamoyl group and a 2,3-dihydro-1,4-benzodioxin moiety. The benzamide framework is a common structural element in many bioactive compounds, often contributing to their pharmacological properties.

Recent studies have highlighted the importance of sulfamoyl groups in modulating the biological activity of molecules. The presence of the benzyl(ethyl)sulfamoyl group in this compound suggests potential applications in inhibiting enzymes or receptors involved in disease pathways. Additionally, the 2,3-dihydro-1,4-benzodioxin moiety introduces a rigid and aromatic structure, which may enhance the compound's stability and bioavailability.

Research into compounds like 4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been driven by the need for novel therapeutic agents. For instance, studies have shown that such molecules can exhibit anti-inflammatory and antioxidant properties, making them promising candidates for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. The benzamide core has also been linked to anti-cancer activity in preclinical models.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The use of advanced catalytic systems has enabled chemists to achieve high yields and purities, ensuring the compound's suitability for both research and potential clinical applications. The sulfamoyl group is typically introduced via a two-step process: first, the formation of an intermediate sulfonamide followed by alkylation or acylation to attach the benzyl and ethyl substituents.

In terms of pharmacokinetics, the 2,3-dihydro-1,4-benzodioxin moiety may play a critical role in influencing the compound's absorption and distribution profiles. Preclinical studies have indicated that this structure enhances membrane permeability without compromising metabolic stability. Such properties are essential for developing drugs with favorable pharmacokinetic characteristics.

Recent advancements in computational chemistry have allowed researchers to model the interactions of 4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide with target proteins at an atomic level. These studies have provided insights into the molecular mechanisms underlying its bioactivity and have guided further optimization efforts. For example, modifications to the sulfamoyl group have been shown to enhance binding affinity to specific enzyme active sites.

The compound's unique structure also makes it a valuable tool in medicinal chemistry education and research. Its synthesis serves as an excellent example of modern organic synthesis techniques, while its biological evaluation provides students and researchers with hands-on experience in drug discovery processes.

In conclusion, CAS No. 864939-53-7, or 4-benzyl(ethyl)sulfamoyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, represents a cutting-edge molecule with diverse applications across chemistry and pharmacology. Its intricate structure and promising biological properties position it as a key player in the development of innovative therapeutic agents.

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